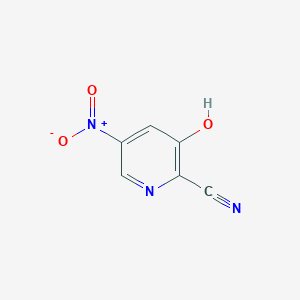

3-Hydroxy-5-nitropicolinonitrile

Description

3-Hydroxy-5-nitropicolinonitrile is a pyridine derivative featuring a hydroxyl (-OH) group at the 3-position, a nitro (-NO₂) group at the 5-position, and a nitrile (-CN) group at the 2-position of the pyridine ring. The hydroxyl and nitro groups are electron-withdrawing, influencing reactivity, solubility, and stability. Such compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and organic synthesis .

Properties

Molecular Formula |

C6H3N3O3 |

|---|---|

Molecular Weight |

165.11 g/mol |

IUPAC Name |

3-hydroxy-5-nitropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H3N3O3/c7-2-5-6(10)1-4(3-8-5)9(11)12/h1,3,10H |

InChI Key |

GSPGNQICRZDXMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-nitropicolinonitrile typically involves the nitration of 3-hydroxypicolinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is typically performed under an inert atmosphere to avoid unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of 3-Hydroxy-5-nitropicolinonitrile may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and acid concentration, are crucial for efficient production.

Types of Reactions:

Oxidation: 3-Hydroxy-5-nitropicolinonitrile can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: The nitro group in 3-Hydroxy-5-nitropicolinonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted picolinonitrile derivatives.

Scientific Research Applications

3-Hydroxy-5-nitropicolinonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Potential use in the development of bioactive compounds due to its functional groups.

Medicine: Research into its derivatives for potential pharmaceutical applications.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-nitropicolinonitrile depends on its specific application. In chemical reactions, the hydroxyl and nitro groups play crucial roles in determining its reactivity and interaction with other molecules. The nitro group can act as an electron-withdrawing group, influencing the compound’s electrophilicity and nucleophilicity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include halogenated (Cl, Br, F), amino-, and methyl-substituted derivatives. Substituents significantly alter electronic properties and reactivity:

Electronic Effects :

- Nitro Group : Strong electron-withdrawing effect increases electrophilicity, facilitating nucleophilic substitution reactions.

- Hydroxyl Group : Electron-withdrawing via resonance, enhancing acidity (pKa ~8-10) compared to halogenated analogs.

- Halogens (Cl, Br, F) : Moderate electron-withdrawing effects; bromine and chlorine enable cross-coupling reactions (e.g., Suzuki) .

Physicochemical Properties

- Solubility: Hydroxyl groups improve water solubility compared to halogenated analogs (e.g., 3-Bromo-5-nitropicolinonitrile is likely less polar) .

- Stability: Nitro and nitrile groups may render the compound sensitive to reducing agents or high temperatures. Halogenated derivatives (e.g., 5-Chloro-3-nitropicolinonitrile) require dry, ventilated storage .

Q & A

Basic: What are the recommended synthetic routes for 3-Hydroxy-5-nitropicolinonitrile, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nitration and hydroxylation of picolinonitrile precursors. For analogous nitropicolinonitriles (e.g., 5-Methyl-3-nitropicolinonitrile), nitration is achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), followed by hydroxylation via alkaline hydrolysis. Optimization includes:

- Temperature control : Lower temperatures minimize side reactions during nitration .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in hydroxylation steps .

- Catalysts : Lewis acids (e.g., FeCl₃) may improve regioselectivity.

Basic: What spectroscopic techniques are critical for characterizing 3-Hydroxy-5-nitropicolinonitrile?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., hydroxyl and nitro group positions). For example, nitro groups deshield adjacent protons, appearing as downfield peaks .

- IR Spectroscopy : Detect O–H (broad ~3200 cm⁻¹), C≡N (~2230 cm⁻¹), and NO₂ (~1520/1350 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. PubChem-derived data (e.g., InChIKey) can cross-validate results .

Advanced: How do electron-withdrawing substituents (e.g., nitro, cyano) influence the reactivity of 3-Hydroxy-5-nitropicolinonitrile in nucleophilic substitution?

Methodological Answer:

The nitro group at position 5 and cyano at position 2 create an electron-deficient aromatic ring, activating specific positions for nucleophilic attack. For example:

- Meta-directing effects : The nitro group directs nucleophiles to positions 4 or 6, while the cyano group influences ortho/para reactivity.

- Mechanistic insight : Reactions proceed via a two-step addition-elimination process, as seen in similar nitropicolinonitriles. Solvent polarity (e.g., DMF vs. ethanol) significantly impacts transition-state stabilization and yield .

Advanced: How can researchers resolve contradictions in reported yields for derivatives of 3-Hydroxy-5-nitropicolinonitrile?

Methodological Answer:

Discrepancies often arise from subtle variations in:

- Reaction conditions : For example, yields of 72% (DMF, 80°C) vs. 65% (ethanol, reflux) in analogous compounds highlight solvent-dependent kinetics .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) vs. recrystallization (ethanol/water) can affect isolated yields.

Systematic parameter screening (DoE, Design of Experiments) and reproducibility protocols (e.g., strict moisture control) are recommended to mitigate variability.

Basic: What safety protocols are essential when handling 3-Hydroxy-5-nitropicolinonitrile in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles (observe GHS guidelines for similar nitroaromatics) .

- First aid : For skin contact, rinse with water for 15 minutes; consult a physician immediately if ingested or inhaled .

Advanced: What computational tools can predict the biological activity of 3-Hydroxy-5-nitropicolinonitrile derivatives?

Methodological Answer:

- Docking simulations (AutoDock Vina) : Model interactions with target enzymes (e.g., cytochrome P450) using the nitro and hydroxyl groups as pharmacophores.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous nitropicolinonitriles .

- CAS SciFindern : Use search terms like "nitrile AND nitro AND hydroxyl" to identify structurally related bioactive compounds and refine hypotheses .

Basic: How can researchers validate the purity of 3-Hydroxy-5-nitropicolinonitrile post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Melting point analysis : Compare observed mp with literature values (e.g., PubChem data for analogous compounds) .

- Elemental analysis (CHNS) : Confirm empirical formula (C₇H₃N₃O₃) within ±0.3% error.

Advanced: What strategies optimize the regioselectivity of hydroxylation in nitropicolinonitrile derivatives?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer hydroxylation to desired positions.

- Metal-mediated catalysis : Cu(I) catalysts in alkaline conditions enhance para-hydroxylation, as demonstrated in related aryl nitriles .

- pH control : Hydroxylation at pH 10–12 favors deprotonation of intermediates, improving selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.